3-Methoxy-3-methylbutane-1-sulfonamide
Description
Properties
IUPAC Name |
3-methoxy-3-methylbutane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXFVLDAHQISKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Key Intermediate: 3-Methoxy-3-methyl-1-butanol
The preparation of 3-methoxy-3-methyl-1-butanol is a crucial step preceding the sulfonamide formation. According to a Chinese patent (CN102206142A), this intermediate is synthesized via the acid-catalyzed methanol addition to 3-methyl-3-buten-1-ol under heterogeneous catalysis conditions.
- Reactants: 3-methyl-3-buten-1-ol and methanol
- Catalysts: Heterogeneous acid catalysts such as SiO2-Al2O3, MoO3-CoO-Al2O3, H-ZSM-5, H-USY, and H-MCM-22
- Temperature: 50–200 °C (typical range 120–180 °C)
- Pressure: 0.1–5 MPa (typical 1.0–3.5 MPa)
- Reaction time: 1–12 hours
- Molar ratio (3-methyl-3-buten-1-ol : methanol): 0.01–1
- Catalyst loading: 0.1–5% by mass of the reaction mixture
Example experimental conditions and results:
| Example | 3-Methyl-3-buten-1-ol (g) | Methanol (g) | Catalyst (type and wt%) | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) (GC Analysis) |
|---|---|---|---|---|---|---|---|
| 1 | 86 | 32 | SiO2-Al2O3 (1%) | 180 | 3.5 | 4 | High conversion |
| 6 | 21.5 | 32 | H-ZSM-5 (5%) | 160 | 2.5 | 7 | High conversion |
| 9 | 43 | 32 | H-MCM-22 (0.67%) | 120 | 1.7 | 6 | High conversion |
Note: The gas chromatography data indicated efficient conversion to 3-methoxy-3-methyl-1-butanol under these conditions with minimal by-products.
Summary Table of Preparation Steps
| Step | Reactants/Materials | Conditions | Catalysts/Reagents | Outcome |
|---|---|---|---|---|
| 1 | 3-methyl-3-buten-1-ol + methanol | 50–200 °C, 0.1–5 MPa, 1–12 h | Heterogeneous acid catalysts (SiO2-Al2O3, H-ZSM-5, etc.) | 3-methoxy-3-methyl-1-butanol |
| 2 | 3-methoxy-3-methyl-1-butanol + sulfonamide reagent | Elevated temp (~120 °C), organic solvent, several hours | Sulfonyl chloride, catalyst (e.g., DMAC) | 3-methoxy-3-methylbutane-1-sulfonamide |
Research Findings and Practical Notes
- The use of heterogeneous acid catalysts in the first step offers advantages such as easy catalyst recovery, reduced corrosion, and environmental friendliness.
- Reaction parameters such as temperature, pressure, catalyst loading, and molar ratios critically influence the yield and purity of the intermediate alcohol.
- The sulfonamide formation step requires careful control of stoichiometry and reaction conditions to avoid side reactions.
- Analytical techniques like gas chromatography are essential for monitoring conversion and purity during synthesis.
- Safety protocols for handling sulfonamide reagents and intermediates must be strictly followed due to potential toxicity and reactivity.
Chemical Reactions Analysis
3-Methoxy-3-methylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Methoxy-3-methylbutane-1-sulfonamide is C₇H₁₅NO₃S, with a molecular weight of approximately 181.26 g/mol. The compound features a methoxy group and a sulfonamide group, which significantly influence its reactivity and biological interactions. The sulfonamide functional group is critical for its role in inhibiting specific enzymes, particularly in bacterial metabolism.
Chemistry
This compound serves as a reagent in organic synthesis. It acts as a building block for the synthesis of more complex molecules, enabling researchers to create derivatives with enhanced properties. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. It has been noted for its ability to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell division, showcasing its potential as an antibacterial agent .
Medicine
The compound is explored in the development of new pharmaceuticals. Its sulfonamide moiety provides a mechanism for antibacterial activity by competing with para-aminobenzoic acid (PABA) for enzyme binding sites. This characteristic makes it valuable in drug metabolism studies and the design of new antimicrobial agents .
Industry
In industrial applications, this compound is used in producing specialty chemicals and as an intermediate in the synthesis of other compounds. Its ability to facilitate chemical reactions makes it an essential component in various manufacturing processes.
Antibacterial Activity
Research indicates that this compound exhibits moderate antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves competitive inhibition of folate synthesis pathways, leading to bacteriostatic effects rather than bactericidal ones .
Table 1: Comparative Biological Activity of Sulfonamides
| Compound Name | Antibacterial Activity | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | Moderate | Inhibition of dihydropteroate synthase | Effective against various bacterial strains |
| Sulfamethazine | High | Inhibition of folate synthesis | Commonly used in veterinary medicine |
| Sulfadiazine | High | Competitive inhibition similar to sulfanilamide | Used in combination therapies |
Anti-inflammatory Properties
While specific research on the anti-inflammatory effects of this compound is limited compared to other sulfonamides, there are indications that it may possess such properties. Further investigation is warranted to explore its therapeutic applications beyond antibacterial activity .
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₅NO₃S |
| SMILES | CC(C)(COS(=O)(=O)N)OC |
| Predicted CCS ([M+H]+) | 141.0 Ų |
| Predicted CCS ([M+Na]+) | 148.2 Ų |
| Predicted CCS ([M-H]-) | 138.4 Ų |
Comparison with Similar Compounds
Below are key comparisons:
Sulfonamide Derivatives
- Methanesulfonamide (CH₃SO₂NH₂) : Simpler in structure, lacking the methoxy and methyl branches. Its smaller CCS (~90–110 Ų) reflects lower steric bulk and polarity compared to 3-methoxy-3-methylbutane-1-sulfonamide .
- Toluenesulfonamide (CH₃C₆H₄SO₂NH₂) : The aromatic ring increases rigidity and CCS (observed values ~150–160 Ų), contrasting with the aliphatic flexibility of the target compound .
Alkoxy-Containing Compounds
- Its CCS is unavailable, but its polarity is likely lower due to the absence of a sulfonamide group .
- Methyl 2-benzoylamino-3-oxobutanoate: Contains an ester and benzoylamino group, enabling nucleophilic reactivity absent in sulfonamides. Its synthesis via PTSA-catalyzed condensation highlights divergent synthetic pathways compared to sulfonamide derivatives .
Functional Group Impact
- Methoxy Group: Enhances solubility in polar solvents compared to non-alkoxy analogs.
Biological Activity
3-Methoxy-3-methylbutane-1-sulfonamide is a sulfonamide compound that exhibits notable biological activities primarily due to its sulfonamide functional group. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 181.26 g/mol. The compound features a methoxy group and a sulfonamide group, which significantly influence its reactivity and biological interactions. The unique positioning of the sulfonamide group is crucial for its biological activity, allowing it to mimic natural substrates and interact with various enzymes.
The primary mechanism of action for this compound involves the inhibition of specific enzymes. The sulfonamide moiety competes with para-aminobenzoic acid (PABA) for binding to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. This competitive inhibition disrupts bacterial metabolic pathways, leading to impaired DNA synthesis and cell division, thus exhibiting bacteriostatic effects rather than bactericidal ones .
Biological Activities
Antibacterial Activity
Sulfonamides, including this compound, have demonstrated significant antibacterial properties. They are effective against a range of Gram-positive and Gram-negative bacteria by inhibiting folate synthesis. Research indicates that the compound may exhibit enhanced activity when used in combination with metal complexes, such as Ru(III), which can further stimulate its antibacterial effects .
Anti-inflammatory Properties
Some studies suggest that sulfonamides may possess anti-inflammatory properties, although specific research on this compound is limited compared to other sulfonamides. The potential for anti-inflammatory effects warrants further investigation to elucidate its therapeutic applications beyond antibacterial activity .
Table 1: Comparative Biological Activity of Sulfonamides
| Compound Name | Antibacterial Activity | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | Moderate | Inhibition of dihydropteroate synthase | Effective against various bacterial strains |
| Sulfamethazine | High | Inhibition of folate synthesis | Commonly used in veterinary medicine |
| Sulfadiazine | High | Competitive inhibition similar to sulfanilamide | Used in combination therapies |
Case Study: Enhanced Antibacterial Activity through Metal Coordination
A study explored the coordination of this compound with Ru(III) ions, demonstrating increased antibacterial activity against resistant bacterial strains. The complex exhibited a reduction in bacterial viability by up to 48% compared to the free ligand alone. This finding emphasizes the potential for developing metal-based sulfonamide derivatives with improved therapeutic indices against resistant pathogens .
Q & A
Basic: What are the standard synthetic routes for 3-Methoxy-3-methylbutane-1-sulfonamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves sulfonylation of the corresponding amine precursor. A common approach is reacting 3-methoxy-3-methylbutane-1-amine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF at 0–25°C . Optimization focuses on:
- Stoichiometry: Maintaining a 1:1.2 molar ratio of amine to sulfonyl chloride to ensure complete conversion.
- Temperature Control: Slow addition of reagents at low temperatures minimizes side reactions.
- Workup: Neutralization with dilute HCl and extraction with ethyl acetate to isolate the product.
Characterization via H/C NMR (e.g., sulfonamide proton at δ7.5–8.0 ppm) and FT-IR (S=O stretches at ~1350 and 1150 cm) confirms purity .
Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- Chromatography: HPLC with UV detection (λ ~254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>95%).
- Spectroscopy:
- H/C NMR to confirm methoxy (δ3.2–3.5 ppm) and sulfonamide moieties.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- Thermal Analysis: Melting point determination (if crystalline) and TGA to evaluate thermal stability .
Advanced: How can structural modifications of this compound enhance its bioactivity or physicochemical properties?
Methodological Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the sulfonamide nitrogen to improve metabolic stability .
- Backbone Modulation: Replace the methoxy group with bulkier ethers (e.g., cyclopropylmethoxy) to alter lipophilicity (logP) and membrane permeability.
- Computational Guidance: Use DFT calculations (e.g., Gaussian) to predict electronic effects and molecular docking (AutoDock Vina) to optimize target binding .
Advanced: How should researchers address contradictory data in solubility or reactivity studies of this compound?
Methodological Answer:
- Source Identification:
- Impurities: Re-test purity via HPLC and compare with alternative synthesis batches.
- Solvent Effects: Test solubility in DMSO vs. aqueous buffers (e.g., PBS) to identify solvent-dependent aggregation.
- Reaction Reproducibility: Document exact conditions (e.g., humidity, inert atmosphere) to isolate variables. Cross-validate results using independent methods (e.g., UV-Vis vs. NMR for kinetic studies) .
Advanced: What strategies are effective for evaluating the compound’s potential in drug discovery pipelines?
Methodological Answer:
- In Vitro Screening:
- Enzymatic assays (e.g., fluorescence-based) to measure inhibition constants ().
- Cytotoxicity profiling (MTT assay) against human cell lines.
- ADMET Profiling:
- Microsomal stability assays (rat liver microsomes) for metabolic half-life.
- Caco-2 permeability models to predict oral bioavailability.
- In Silico Tools: Leverage PubChem bioactivity data and QSAR models to prioritize analogs .
Basic: How can researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; monitor via HPLC.
- Oxidative Stress: Treat with 3% HO and analyze degradation products.
- Thermal Stability: Use DSC to identify decomposition temperatures and TGA for weight-loss profiles .
Advanced: What computational methods are suitable for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock or Schrödinger Suite to model binding poses with proteins (e.g., carbonic anhydrase, a common sulfonamide target).
- MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability and hydration effects.
- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinities .
Basic: How should hygroscopicity concerns be mitigated during storage and handling?
Methodological Answer:
- Storage: Use desiccated containers with silica gel under nitrogen atmosphere.
- Handling: Perform synthesis and weighing in a glovebox (<5% humidity).
- Monitoring: Karl Fischer titration to quantify water content pre/post experiments .
Advanced: What experimental frameworks support structure-activity relationship (SAR) studies for sulfonamide derivatives?
Methodological Answer:
- Library Design: Synthesize analogs with systematic substitutions (e.g., alkyl/aryl groups on sulfonamide).
- Data Collection: Measure IC values across targets (e.g., enzymes, receptors) and correlate with physicochemical descriptors (logP, PSA).
- Multivariate Analysis: Apply PCA or PLS regression to identify key structural drivers of activity .
Advanced: What methodologies are recommended for toxicity profiling in preclinical studies?
Methodological Answer:
- In Vitro: Ames test for mutagenicity and hERG inhibition assays for cardiac risk.
- In Vivo: Acute toxicity studies in rodents (LD determination).
- Computational: Use EPA’s CompTox Dashboard or ProTox-II for predictive toxicology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
